3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H16ClN3O4S2 and its molecular weight is 389.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H18ClN3O4S, with a molecular weight of approximately 385.84 g/mol. The structure includes a chloro substituent, a sulfonamide group, and a pyrazole moiety, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H18ClN3O4S |
Molecular Weight | 385.84 g/mol |
CAS Number | [insert CAS number] |
Solubility | Soluble in DMSO |
Biological Activity
Research indicates that this compound exhibits significant bioactive properties, particularly in the following areas:
1. Antimicrobial Activity
Studies have shown that this compound demonstrates antimicrobial effects against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. In vitro assays revealed that it effectively inhibits carbonic anhydrase and certain proteases, suggesting potential applications in treating conditions like glaucoma and cancer.
3. Anticancer Properties
In cell line studies, the compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways.
The biological activity of the compound is believed to stem from its ability to interact with various molecular targets:
- Binding Affinity : The sulfonamide group is known to enhance binding affinity to target proteins, potentially altering their function.
- Signal Transduction : By modulating key signaling pathways, the compound may influence cellular responses to external stimuli.
Case Studies
Several studies have been conducted to assess the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of the compound against resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, highlighting its potential as an alternative treatment option.
Case Study 2: Cancer Cell Viability
Research published in Cancer Research assessed the cytotoxic effects of the compound on human cancer cell lines. The study found that treatment with varying concentrations led to significant reductions in cell viability, with IC50 values indicating potent anticancer activity.
Properties
IUPAC Name |
3-chloro-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S2/c1-10-7-14(18(16-10)12-5-6-23(19,20)9-12)17-24(21,22)13-4-2-3-11(15)8-13/h2-4,7-8,12,17H,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQWAPNXTOPTRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.